3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Mechanism of Action
Target of Action
Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound’s molecular weight is 19364 , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
Triazole-pyrimidine hybrids have been observed to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole may have similar effects.
Action Environment
It’s worth noting that the compound is a powder at room temperature , suggesting that it may be stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1H-1,2,4-triazole
- 5-chloro-1H-1,2,4-triazole
- 3-bromo-1H-1,2,4-triazole
Uniqueness
3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit enhanced activity or selectivity towards certain targets, making it valuable for specific applications in research and industry .
Biological Activity
3-Chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmaceuticals and agrochemicals.
Overview of this compound
- Chemical Formula : C9H8ClN3
- Molecular Weight : 193.63 g/mol
- CAS Number : 1019032-00-8
This compound is notable for its structural features that enhance its biological reactivity and potential therapeutic effects. The presence of a chlorine atom and a phenyl group contributes to its unique chemical properties and biological activities.
The synthesis of this compound typically involves:
- Cyclization of Precursors : The reaction of hydrazine derivatives with carboxylic acid derivatives.
- Chlorination : Introduction of the chlorine atom under controlled conditions.
- Solvents and Catalysts : Commonly used solvents include ethanol or acetic acid, with catalysts like sulfuric acid facilitating the reaction.
Reaction Pathways
The compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : The triazole ring can be oxidized or reduced to form different derivatives.
Biological Activities
The biological activities of this compound have been extensively studied, revealing significant potential in several areas:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit strong antimicrobial properties. For instance:
- Studies have shown that similar triazole compounds are effective against various pathogens including bacteria and fungi. The specific activity against Candida albicans has been highlighted in studies involving related triazole compounds .
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Mechanism of Action : It acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts growth factor signaling pathways, leading to reduced proliferation of cancer cells that overexpress EGFR .
Antioxidant Activity
Triazole derivatives have also demonstrated antioxidant capabilities:
- Compounds similar to 3-chloro-5-methyl-4-phenyl have shown significant activity in DPPH and ABTS assays, suggesting their potential as antioxidants in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives including 3-chloro-5-methyl-4-phenyl:
-
Antimicrobial Study :
- A study demonstrated the efficacy of triazole derivatives against E. coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity.
- Anticancer Study :
Summary Table of Biological Activities
Properties
IUPAC Name |
3-chloro-5-methyl-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYXNVAPBOINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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